5-Bromo-2,4-dimethylbenzenesulfonyl chloride
Description
5-Bromo-2,4-dimethylbenzenesulfonyl chloride is a halogenated aromatic sulfonyl chloride characterized by a bromine atom at the 5-position and methyl groups at the 2- and 4-positions of the benzene ring. Sulfonyl chlorides of this type are critical intermediates in organic synthesis, particularly in sulfonamide formation, cross-coupling reactions, and as precursors for radiolabeling or bioconjugation .
Properties
IUPAC Name |
5-bromo-2,4-dimethylbenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrClO2S/c1-5-3-6(2)8(4-7(5)9)13(10,11)12/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVNIDZKWTRPCOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)Cl)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501257475 | |
| Record name | 5-Bromo-2,4-dimethylbenzenesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501257475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72256-96-3 | |
| Record name | 5-Bromo-2,4-dimethylbenzenesulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72256-96-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-2,4-dimethylbenzenesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501257475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-2,4-dimethylbenzene-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Biological Activity
5-Bromo-2,4-dimethylbenzenesulfonyl chloride is an organosulfur compound with potential applications in medicinal chemistry, particularly as a reactive intermediate in the synthesis of biologically active molecules. Understanding its biological activity is crucial for its application in drug development and other therapeutic areas.
This compound features a sulfonyl chloride functional group attached to a brominated aromatic ring. The presence of the sulfonyl group enhances its electrophilicity, making it a useful reagent in various chemical reactions, including nucleophilic substitutions.
The biological activity of this compound primarily arises from its ability to form covalent bonds with nucleophiles such as amines and alcohols. This property is leveraged in the synthesis of sulfonamides and other derivatives that exhibit pharmacological effects.
Biological Activity Overview
Research indicates that sulfonyl chlorides like this compound can modulate various biological pathways. Specific studies have highlighted the following activities:
- Antimicrobial Activity : Compounds derived from sulfonyl chlorides have shown significant antibacterial properties against various strains of bacteria.
- Enzyme Inhibition : Sulfonamides derived from this compound can inhibit enzymes such as carbonic anhydrase and certain proteases, which are crucial in various metabolic pathways.
- Cytotoxic Effects : Some studies have reported cytotoxicity against cancer cell lines, indicating potential applications in oncology.
Case Studies
- Synthesis of Antibacterial Agents : A study synthesized a series of sulfonamide derivatives using this compound as a starting material. The resulting compounds exhibited potent antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
- Enzyme Inhibition Studies : Another investigation focused on the inhibition of carbonic anhydrase by sulfonamide derivatives synthesized from this compound. The study found that specific modifications to the sulfonamide structure significantly enhanced inhibitory potency, suggesting a structure-activity relationship (SAR) that could guide future drug design efforts .
- Cytotoxicity Assessment : Research evaluating the cytotoxic effects of sulfonamide derivatives on various cancer cell lines demonstrated that some compounds derived from this compound exhibited significant cytotoxicity, leading to apoptosis in treated cells. This highlights its potential role in cancer therapeutics .
Data Tables
| Compound | Activity Type | MIC (µg/mL) | IC50 (µM) |
|---|---|---|---|
| A | Antibacterial | 8 | N/A |
| B | Enzyme Inhibition | N/A | 0.5 |
| C | Cytotoxicity | N/A | 10 |
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Intermediates
5-Bromo-2,4-dimethylbenzenesulfonyl chloride serves as an essential intermediate in the synthesis of various pharmaceutical compounds. Its sulfonyl chloride functional group allows for the introduction of sulfonamide moieties into drug candidates. For instance, it has been employed in the synthesis of sulfonamide derivatives that exhibit antibacterial properties.
Case Study: Synthesis of Sulfonamides
A study demonstrated the reaction of this compound with amines to produce sulfonamides. The reaction proceeds under mild conditions and yields high-purity products, making it suitable for pharmaceutical applications. The general reaction can be summarized as follows:
where Ar represents the aromatic moiety derived from this compound and RNH₂ is the amine used in the reaction.
Organic Synthesis
Reagent in Organic Transformations
This compound is frequently used as a reagent in various organic transformations, including Friedel-Crafts acylation and alkylation reactions. Its ability to introduce a sulfonyl group enhances the reactivity of aromatic compounds, facilitating further functionalization.
Table 1: Summary of Organic Reactions Involving this compound
Material Science
Polymer Chemistry
In material science, this compound has been explored as a coupling agent in polymer chemistry. It can enhance the properties of polymers by introducing sulfonamide functionalities that improve thermal stability and mechanical strength.
Case Study: Polymer Modification
Research has shown that incorporating this compound into polymer matrices can enhance their thermal and mechanical properties. This modification is particularly beneficial for applications requiring high-performance materials.
Comparison with Similar Compounds
Substituent Effects on Molecular Properties
The substituents on the benzene ring significantly influence reactivity, solubility, and application. Key analogues include:
Key Observations:
- Electron-Donating vs. Withdrawing Groups : Methyl (CH₃) and methoxy (OCH₃) groups are electron-donating, activating the ring toward electrophilic substitution but deactivating toward nucleophilic aromatic substitution (SNAr). In contrast, bromine and chlorine are electron-withdrawing, enhancing SNAr reactivity .
- Lipophilicity : The biphenyl derivative (LogP = 5.12) exhibits higher lipophilicity than smaller analogues, making it suitable for hydrophobic environments in drug design.
- Hazards : Compounds with methoxy groups (e.g., 85477-02-7) may pose respiratory hazards (H335) due to increased volatility, while halogenated derivatives often show skin corrosion risks (H314) .
Stability and Handling
- Hydrolytic Stability : Sulfonyl chlorides with electron-withdrawing groups (e.g., 81226-68-8) are more moisture-sensitive, requiring anhydrous handling. Methyl-substituted variants (e.g., 5-bromo-2,4-dimethyl) may offer improved stability .
- Storage : Most analogues require storage at low temperatures (-20°C) to prevent decomposition .
Preparation Methods
Step 1: Formation of Sulfonyl Chloride Intermediate
- Reagents: 5-bromo-2,4-dimethylbenzenesulfonic acid (or the corresponding benzenesulfonic acid derivative), thionyl chloride (SOCl2).
- Catalyst: Small amount of N,N-dimethylformamide (DMF) as a catalyst to enhance reaction rate.
- Conditions: Reflux without solvent or in an inert solvent such as dichloromethane, at temperatures around 60–80°C.
- Procedure: The sulfonic acid is refluxed with excess thionyl chloride under DMF catalysis. After completion, excess thionyl chloride is removed by distillation under reduced pressure.
Step 2: Purification and Isolation
- Workup: The reaction mixture is cooled, and residual solvents are removed.
- Purification: Recrystallization from suitable solvents such as ethanol-water mixtures to obtain high-purity this compound.
- Yield and Purity: Typically yields above 90% with purity >99% by HPLC are achievable with optimized conditions.
Example Protocol Adapted from Related Synthesis
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| 1. Sulfonyl chloride formation | 5-bromo-2,4-dimethylbenzenesulfonic acid (1.0 mol) + thionyl chloride (2–5 mol) + DMF (0.5–1% mol) | Reflux 2–4 hours; distill off excess SOCl2 at 60°C under reduced pressure |
| 2. Purification | Dissolve crude product in dichloromethane; wash with sodium bicarbonate solution and water; evaporate solvent; recrystallize from ethanol-water (3:2 v/v) | Obtain this compound as a pure solid |
Research Findings and Optimization Notes
- Catalyst Role: DMF acts as an effective catalyst to activate thionyl chloride, accelerating the conversion of sulfonic acid to sulfonyl chloride.
- Molar Ratios: Using excess thionyl chloride (2–5 equivalents) ensures complete conversion but requires efficient removal to minimize impurities.
- Reflux Time: Optimal reflux times range from 2 to 4 hours; prolonged reflux can improve yield but may increase byproduct formation.
- Purification: Washing with sodium bicarbonate neutralizes residual acid, and recrystallization improves purity and removes high-boiling impurities.
- Environmental Considerations: Minimizing solvent use and efficient recovery of thionyl chloride reduce waste and environmental impact.
- Vacuum Distillation: Essential for removing excess thionyl chloride without decomposing the product.
Comparative Data Table of Preparation Parameters (Adapted)
| Parameter | Range/Value | Effect on Product |
|---|---|---|
| Thionyl chloride (mol) | 2–5 equivalents | Ensures complete sulfonyl chloride formation |
| DMF catalyst | 0.5–1% mol | Enhances reaction rate |
| Reflux time | 2–4 hours | Longer time improves yield but risks byproducts |
| Temperature | 60–80°C | Optimal for reaction without decomposition |
| Solvent for recrystallization | Ethanol-water (3:2 v/v) | High purity and good crystallization |
| Yield | 90–95% | High yield with optimized conditions |
| Purity (HPLC) | >99% | Achieved after recrystallization |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-bromo-2,4-dimethylbenzenesulfonyl chloride in laboratory settings?
- Methodological Answer : The compound is typically synthesized via chlorosulfonation of 5-bromo-2,4-dimethylbenzene using chlorosulfonic acid under controlled conditions. Key steps include:
- Reaction Setup : Maintain temperatures between 0–5°C to minimize side reactions (e.g., sulfone formation).
- Quenching : Add the reaction mixture to ice-water to precipitate the sulfonyl chloride.
- Purification : Recrystallization from non-polar solvents (e.g., hexane) to achieve high purity (>95%).
- Validation : Confirm structure via -NMR (e.g., aromatic protons at δ 7.2–7.5 ppm) and LC-MS (M expected at m/z 282.5) .
Q. How should this compound be handled to ensure stability and safety?
- Methodological Answer :
- Storage : Store at 0–6°C in airtight, moisture-resistant containers to prevent hydrolysis.
- Handling : Use inert atmospheres (N/Ar) and anhydrous solvents. Avoid contact with water, alcohols, or amines, which trigger rapid decomposition .
- Safety : Wear nitrile gloves, goggles, and a lab coat. In case of skin contact, rinse immediately with 0.1 M NaOH to neutralize acidic byproducts .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitutions?
- Methodological Answer :
- Steric and Electronic Effects : The 2,4-dimethyl groups increase steric hindrance, slowing reactions with bulky nucleophiles (e.g., tert-butylamine). The bromine atom acts as an electron-withdrawing group, enhancing electrophilicity at the sulfonyl center.
- Kinetic Studies : Monitor reaction progress via -NMR (if fluorine-containing nucleophiles are used) or HPLC. For example, rate constants () in DMF at 25°C show a 10-fold difference between primary and secondary amines .
- Computational Modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to map transition states and predict regioselectivity .
Q. How can contradictory data on solvent-dependent stability be resolved?
- Methodological Answer :
- Systematic Analysis : Conduct stability studies in aprotic (e.g., DCM, THF) vs. protic (e.g., MeOH, HO) solvents. For example:
| Solvent | Half-Life (25°C) | Degradation Product |
|---|---|---|
| DCM | >48 hours | None detected |
| MeOH | 2 hours | Methyl sulfonate |
- Mechanistic Probes : Use -NMR to track chloride release during hydrolysis. Correlate with pH to identify acid/base-catalyzed pathways .
Q. What strategies optimize regioselectivity in synthesizing sulfonamide derivatives?
- Methodological Answer :
- Directed Functionalization : Introduce temporary protecting groups (e.g., Boc on amines) to block undesired sites.
- Catalysis : Use Lewis acids (e.g., ZnCl) to polarize the S=O bond, enhancing nucleophilic attack at the sulfonyl center .
- High-Throughput Screening : Test >50 amine substrates in parallel microreactors to map reactivity trends .
Data Interpretation & Validation
Q. How can impurities in this compound batches impact downstream reactions?
- Methodological Answer :
- Impurity Profiling : Use GC-MS or HPLC-UV to detect residual chlorosulfonic acid (<0.1% threshold) or dimethylbenzene byproducts.
- Mitigation : Pre-wash crude product with 5% NaHCO to remove acidic impurities .
- Impact Assessment : Spiked recovery experiments show that 0.5% impurity reduces sulfonamide yields by 15–20% .
Experimental Design Considerations
Q. What analytical techniques best characterize intermediates in multi-step syntheses using this compound?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
